![molecular formula C45H72O13 B15285227 22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone](/img/structure/B15285227.png)
22-Ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oligomycin A, 26-hydroxy-28-oxo- is a macrolide antibiotic that was first discovered in 1954. It is produced by the bacterium Streptomyces diastatochromogenes. This compound is well-known for its ability to inhibit the FO part of H±ATP synthase, making it a valuable tool in the study of mitochondrial function and bioenergetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Oligomycin A, 26-hydroxy-28-oxo- involves several steps. One notable method includes the Kornblum oxidation of 33-O-mesyloligomycin A using dimethyl sulfoxide. This process results in the formation of 33-dehydrooligomycin A, which is then further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of Oligomycin A, 26-hydroxy-28-oxo- typically involves the fermentation of Streptomyces diastatochromogenes. The bacterial strain is cultured under specific conditions to maximize the yield of the antibiotic. The fermentation broth is then processed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Oligomycin A, 26-hydroxy-28-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the Kornblum oxidation mentioned earlier is a key reaction in its synthesis .
Common Reagents and Conditions:
Oxidation: Dimethyl sulfoxide is used as an oxidizing agent in the Kornblum oxidation.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as hydroxylamine and 1-aminopyridine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Oligomycin A, such as 33-dehydrooligomycin A and other chemically modified forms .
Wissenschaftliche Forschungsanwendungen
Oligomycin A, 26-hydroxy-28-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the inhibition of ATP synthase and the bioenergetics of cells.
Biology: Researchers use it to investigate mitochondrial function and the role of ATP in cellular processes.
Industry: The compound is used in the development of new antibiotics and antifungal agents.
Wirkmechanismus
Oligomycin A, 26-hydroxy-28-oxo- exerts its effects by binding to the FO part of H±ATP synthase. This binding inhibits the translocation of protons across the mitochondrial membrane, thereby blocking ATP synthesis. The inhibition occurs because the compound blocks access to the carboxyl group of Glu59 in the ATPase, preventing proton translocation .
Vergleich Mit ähnlichen Verbindungen
- Oligomycin B
- Oligomycin C
- Rutamycin B
Comparison: Oligomycin A, 26-hydroxy-28-oxo- is unique due to its specific inhibitory action on the FO part of H±ATP synthase. While Oligomycin B and Oligomycin C share similar structures and functions, they differ in their side chains and overall potency. Rutamycin B, another related antibiotic, also targets ATP synthase but has a different chemical structure .
Eigenschaften
Molekularformel |
C45H72O13 |
|---|---|
Molekulargewicht |
821.0 g/mol |
IUPAC-Name |
22-ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone |
InChI |
InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3 |
InChI-Schlüssel |
UWEZMQMMPORRMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)(C)O)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid](/img/structure/B15285147.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15285160.png)
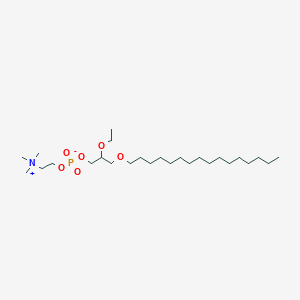

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
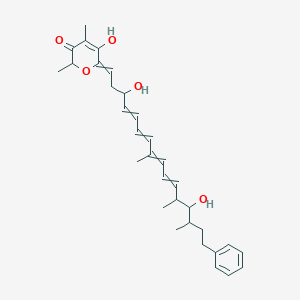
![3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15285184.png)
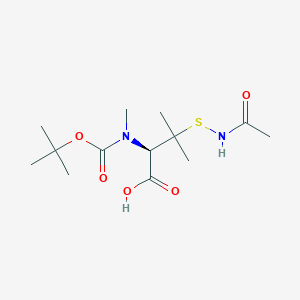
![2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine](/img/structure/B15285197.png)
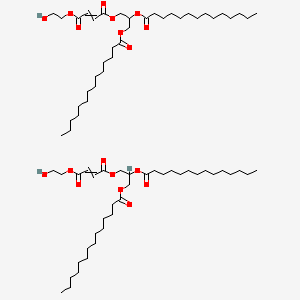
![14-(1-Hydroxybut-2-en-2-yl)-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B15285208.png)
![2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid](/img/structure/B15285220.png)
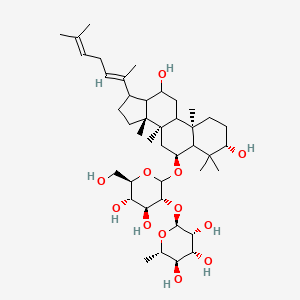
![[1-[Fluoro(methyl)phosphoryl]oxy-3-propan-2-yloxypropan-2-yl] octadec-9-enoate](/img/structure/B15285241.png)
